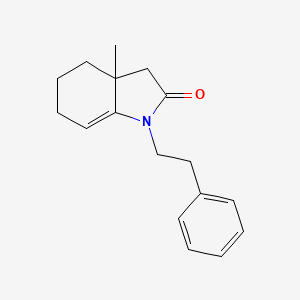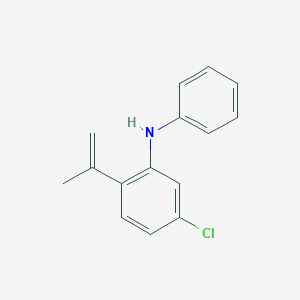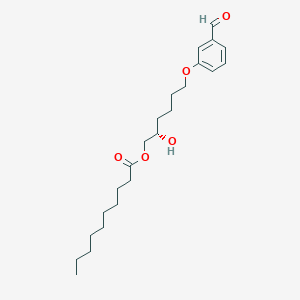
(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl decanoate is an organic compound with a complex structure that includes a formyl group, a phenoxy group, a hydroxy group, and a decanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl decanoate typically involves multi-step organic reactions. One common approach is to start with the appropriate phenol derivative, which undergoes formylation to introduce the formyl group. This intermediate is then reacted with a hydroxyhexyl derivative under esterification conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. Industrial production often employs automated systems for precise control of reaction parameters and quality assurance.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl decanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions may involve bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl decanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which (2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl decanoate exerts its effects depends on its interaction with molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The phenoxy group may interact with hydrophobic regions of biomolecules, affecting their stability and activity. The hydroxy and decanoate groups contribute to the compound’s solubility and membrane permeability, influencing its bioavailability and distribution.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl acetate
- (2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl butyrate
- (2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl hexanoate
Uniqueness
(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl decanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The decanoate ester group, in particular, provides enhanced lipophilicity compared to shorter-chain esters, potentially improving its interaction with lipid membranes and increasing its efficacy in certain applications.
Eigenschaften
CAS-Nummer |
918531-74-5 |
|---|---|
Molekularformel |
C23H36O5 |
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
[(2S)-6-(3-formylphenoxy)-2-hydroxyhexyl] decanoate |
InChI |
InChI=1S/C23H36O5/c1-2-3-4-5-6-7-8-15-23(26)28-19-21(25)13-9-10-16-27-22-14-11-12-20(17-22)18-24/h11-12,14,17-18,21,25H,2-10,13,15-16,19H2,1H3/t21-/m0/s1 |
InChI-Schlüssel |
QOZHIIJLKWYRPD-NRFANRHFSA-N |
Isomerische SMILES |
CCCCCCCCCC(=O)OC[C@H](CCCCOC1=CC=CC(=C1)C=O)O |
Kanonische SMILES |
CCCCCCCCCC(=O)OCC(CCCCOC1=CC=CC(=C1)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12611854.png)
![13-[4-(Tridecafluorohexyl)phenyl]-3,6,9,12-tetraoxaoctadecan-1-ol](/img/structure/B12611859.png)
![4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzonitrile](/img/structure/B12611860.png)
![3-Benzamido-N-[2,5-bis(trifluoromethyl)phenyl]benzamide](/img/structure/B12611862.png)
![1-Nitro-2-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B12611875.png)
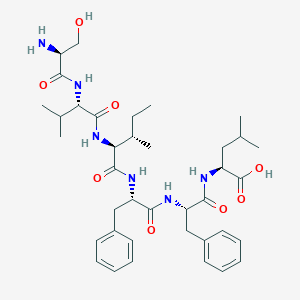


![3-[2-(3-Chlorophenyl)hydrazinylidene]-5-methoxy-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B12611909.png)
![tert-butyl 4-[3-(hydroxymethyl)-7-methoxy-6-methyl-8-prop-2-enoxy-2-prop-2-enoxycarbonyl-3,4-dihydro-1H-isoquinolin-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B12611911.png)
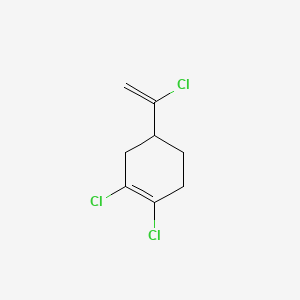
![1-[1-(2-Benzyloxymethyl-phenyl)-vinyl]-pyrrolidine](/img/structure/B12611920.png)
